Agatoxin 489 Agatoxin 489 Agatoxin 489 is a natural product found in Agelenopsis aperta with data available.
Agatoxins are a class of chemically diverse polyamine and peptide toxins which are isolated from the venom of various spiders, in particular the North American funnel-web spider (Agelenopsis aperta), after which agatoxins are named. alpha-Agatoxins are composed of polyamines which are attached to an aromatic moiety. They block the glutamate-activated receptor channels in the neuronal postsynaptic terminals of insects and mammals. (L1024)
Brand Name: Vulcanchem
CAS No.: 128549-96-2
VCID: VC0517516
InChI: InChI=1S/C26H47N7O2/c27-11-5-14-28-12-3-4-13-29-15-6-16-30-17-7-19-33(35)20-8-18-31-26(34)21-23-22-32-25-10-2-1-9-24(23)25/h1-2,9-10,22,28-30,32,35H,3-8,11-21,27H2,(H,31,34)
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O
Molecular Formula: C26H47N7O2
Molecular Weight: 489.7 g/mol

Agatoxin 489

CAS No.: 128549-96-2

Cat. No.: VC0517516

Molecular Formula: C26H47N7O2

Molecular Weight: 489.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Agatoxin 489 - 128549-96-2

Specification

CAS No. 128549-96-2
Molecular Formula C26H47N7O2
Molecular Weight 489.7 g/mol
IUPAC Name N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propyl-hydroxyamino]propyl]-2-(1H-indol-3-yl)acetamide
Standard InChI InChI=1S/C26H47N7O2/c27-11-5-14-28-12-3-4-13-29-15-6-16-30-17-7-19-33(35)20-8-18-31-26(34)21-23-22-32-25-10-2-1-9-24(23)25/h1-2,9-10,22,28-30,32,35H,3-8,11-21,27H2,(H,31,34)
Standard InChI Key LIURIBSBVUMOJS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Agatoxin 489 (CAS Registry Number: 128549-96-2) is defined by the molecular formula C₂₆H₄₇N₇O₂, reflecting its hybrid polyamine-peptide structure . The IUPAC name, N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propyl-hydroxyamino]propyl]-2-(1H-indol-3-yl)acetamide, delineates its branched polyamine chain terminated by an indole-acetamide group . This configuration confers both hydrophilicity (via amine groups) and aromatic interactions (via the indole ring), critical for receptor binding.

Table 1: Key Molecular Descriptors of Agatoxin 489

PropertyValueSource
Molecular Weight489.7 g/molPubChem
XLogP30.6PubChem
Hydrogen Bond Donors7PubChem
Rotatable Bonds22PubChem
Exact Mass489.37912377 DaPubChem

Stereochemical and Conformational Properties

The molecule’s flexibility, evidenced by 22 rotatable bonds, complicates conformational analysis . While 2D structural depictions reveal a linear polyamine backbone with an indole-acetamide terminus, 3D modeling is hindered by excessive flexibility . Nuclear magnetic resonance (NMR) studies of related agatoxins suggest that electrostatic interactions between protonated amines and receptor surfaces drive target engagement, though Agatoxin 489’s specific binding topology remains unresolved .

Biosynthetic Origin and Natural Function

Venom Composition and Ecological Role

Agatoxin 489 is synthesized in the venom glands of Agelenopsis aperta, a spider species endemic to North America . The venom comprises a cocktail of agatoxins targeting ionotropic glutamate receptors (iGluRs), which are pivotal for paralyzing insect prey by blocking neuromuscular transmission . Unlike peptide-based neurotoxins (e.g., δ-atracotoxins), Agatoxin 489 belongs to the α-agatoxin subclass, characterized by polyamine cores that mimic endogenous neurotransmitters .

Evolutionary Adaptations

The structural complexity of Agatoxin 489 underscores evolutionary pressure to develop non-peptide neurotoxins resistant to proteolytic degradation in prey organisms. Its polyamine scaffold, rare among animal venoms, enables rapid diffusion across synaptic clefts and prolonged receptor blockade compared to peptide counterparts .

Mechanism of Action: Glutamate Receptor Modulation

NMDA Receptor Antagonism

Agatoxin 489 selectively inhibits NMDA receptors, a subtype of iGluRs permeable to Ca²⁺ and critical for synaptic plasticity. In hippocampal neurons, concentrations as low as 0.1 nM suppress NMDA-induced Ca²⁺ influx by noncompetitively binding to the receptor’s polyamine site . This allosteric inhibition prevents channel opening, thereby attenuating excitatory postsynaptic potentials (EPSPs) .

Table 2: Pharmacodynamic Profile of Agatoxin 489

ParameterValueModel System
IC₅₀ (NMDA receptor)0.5–1.0 nMRat hippocampus
Onset Time<10 msConcentration clamp
ReversibilityComplete upon washoutElectrophysiology

Selectivity Over Non-NMDA Receptors

At concentrations up to 1 μM, Agatoxin 489 exhibits minimal activity against AMPA and kainate receptors, underscoring its specificity for NMDA subtypes . This selectivity arises from its interaction with the NR1 subunit’s extracellular domain, a region divergent among iGluR classes .

Toxicological Profile and Clinical Implications

Acute Envenomation Syndrome

Human exposure to Agelenopsis aperta venom, though rare, induces a syndrome characterized by neuromuscular hyperexcitability. Symptoms progress from perioral paresthesia and muscle fasciculations to systemic hypertension, metabolic acidosis, and cerebral edema . Mortality, typically from respiratory compromise, is preventable with prompt antivenom administration .

Cellular Pathophysiology

The toxin’s blockade of NMDA receptors in central neurons disrupts Ca²⁺ homeostasis, leading to unchecked depolarization and excitotoxic cell death . In vitro, prolonged exposure to Agatoxin 489 (≥24 hours) triggers apoptosis in cerebellar granule cells, mimicking glutamate excitotoxicity .

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